Benzyl alcohol, dichloro-

Vue d'ensemble

Description

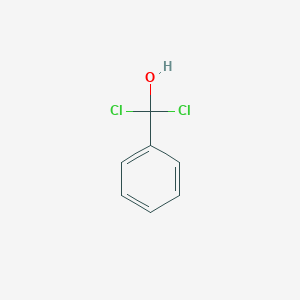

Dichlorobenzyl alcohol (DCBZ) refers to benzyl alcohol derivatives where two hydrogen atoms on the aromatic ring are replaced by chlorine atoms. Common isomers include 2,4-dichlorobenzyl alcohol (CAS 1777-82-8) and 3,4-dichlorobenzyl alcohol (CAS 1805-32-9), with molecular formula C₇H₆Cl₂O and molecular weight 177.02–177.03 g/mol . These compounds are synthesized via chlorination of benzyl alcohol or its derivatives under specific conditions. DCBZ is used in pharmaceuticals (e.g., lozenges) as an active ingredient, where it degrades through oxidation into 2,4-dichlorobenzaldehyde (a common impurity detected via chromatographic methods) . Its stability and reactivity are influenced by the electron-withdrawing effects of chlorine substituents, which alter oxidation kinetics compared to non-halogenated analogs.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzyl alcohol is typically synthesized through a two-stage process involving the reaction of 2,4-dichlorobenzyl chloride with a water-soluble salt of an organic acid in the presence of a phase transfer catalyst. This reaction forms the 2,4-dichlorobenzyl ester of the organic acid, which is then hydrolyzed with a strong base to yield 2,4-dichlorobenzyl alcohol .

Industrial Production Methods: Industrial production of 2,4-dichlorobenzyl alcohol follows the same synthetic route but on a larger scale. The use of phase transfer catalysts and strong bases ensures high purity and yield of the final product .

Types of Reactions:

Oxidation: 2,4-Dichlorobenzyl alcohol can undergo oxidation to form 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.

Reduction: Reduction reactions are less common but can convert 2,4-dichlorobenzyl alcohol to 2,4-dichlorotoluene using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, such as halides or amines, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products:

Oxidation: 2,4-Dichlorobenzaldehyde, 2,4-Dichlorobenzoic acid.

Reduction: 2,4-Dichlorotoluene.

Substitution: Various substituted benzyl derivatives depending on the reagent used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antiseptic Properties

2,4-Dichlorobenzyl alcohol is widely recognized for its antibacterial and antiviral properties. It is commonly used in over-the-counter medications, particularly in sore throat lozenges and sprays. Its effectiveness as an antimicrobial agent is attributed to its ability to inhibit bacterial growth, making it a valuable ingredient in products aimed at treating throat infections .

Local Anesthetic Effects

The compound exhibits local anesthetic properties through the blockade of sodium channels. This mechanism makes it useful in formulations designed for pain relief in oral care products .

Toxicity Studies

Recent studies have evaluated the prenatal developmental toxicity of 2,4-dichlorobenzyl alcohol. In a controlled study involving pregnant rats, it was found that doses above 400 mg/kg/day resulted in adverse effects such as decreased fetal weights and skeletal malformations . These findings are critical for assessing safety in pharmaceutical applications.

Personal Care Products

2,4-Dichlorobenzyl alcohol serves as an effective preservative in personal care products. Its antimicrobial properties help to prevent microbial growth in formulations like creams and lotions, extending shelf life and ensuring product safety .

Agricultural Applications

The compound is being explored for use as an antimicrobial additive in veterinary medicine and agriculture. In veterinary applications, it has shown promise as a topical agent to prevent infections in livestock. In agriculture, it is being investigated as a preservative for plant treatment solutions to control microbial growth during storage and application .

Industrial Applications

2,4-Dichlorobenzyl alcohol is utilized as an industrial biocide , particularly in formulations aimed at controlling microbial contamination in various industrial processes . Its effectiveness in this role supports its inclusion in diverse industrial applications.

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Pharmaceuticals | Antiseptic and local anesthetic properties | Sore throat lozenges |

| Personal Care Products | Preservative to prevent microbial growth | Creams, lotions |

| Veterinary Medicine | Antimicrobial additive for livestock | Topical applications |

| Agriculture | Preservative for plant treatments | Microbial control during storage |

| Industrial Biocide | Control of microbial contamination in industrial processes | Various industrial formulations |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published on the effectiveness of 2,4-dichlorobenzyl alcohol demonstrated its potent antimicrobial activity against common pathogens associated with throat infections. The results indicated significant reductions in bacterial counts when used at concentrations typically found in over-the-counter products .

Case Study 2: Safety Evaluation

In a safety evaluation study involving long-term exposure to 2,4-dichlorobenzyl alcohol in animal models, researchers observed that while low doses were well tolerated, higher doses led to gastrointestinal lesions and systemic toxicity. This highlights the importance of dosage regulation in pharmaceutical formulations .

Mécanisme D'action

The mechanism of action of 2,4-dichlorobenzyl alcohol involves its antibacterial, antiviral, and local anesthetic properties. The antiseptic effect is thought to be related to the denaturation of external proteins and rearrangement of tertiary structure proteins, leading to the disruption of microbial cell membranes . The local anesthetic action is believed to be due to reduced sodium channel blockade .

Comparaison Avec Des Composés Similaires

Benzyl Alcohol (C₆H₅CH₂OH)

- Molecular Weight : 108.14 g/mol; Boiling Point : 205.3°C .

- Reactivity : Oxidizes readily to benzaldehyde (99% yield with Pt@CHs catalysts) .

- Applications : Solvent, preservative in cosmetics, and pharmaceutical intermediate .

- Safety : Causes respiratory irritation at high concentrations (LOAEL: 257 mg/m³) and contact dermatitis in sensitive individuals .

- Key Difference : Lacks chlorine substituents, making it less stable under oxidative conditions compared to DCBZ .

Monochlorobenzyl Alcohols (e.g., 2-Chloro-, 3-Chloro-)

- Formation : Generated via benzyl alcohol reactions with atomic/molecular chlorine, but concentrations are negligible under ambient conditions .

- Stability : Less stable than DCBZ due to single chlorine substitution; prone to further halogenation or degradation.

- Applications: Limited industrial use due to low synthetic yields and reactivity .

Other Dichlorobenzyl Alcohol Isomers

- Structural Impact : Chlorine positions affect solubility and reactivity. Para-substituted (2,4-) isomers are more prevalent in pharmaceuticals due to optimized stability .

Dichlorobenzaldehyde Derivatives

- Formation : Oxidation product of DCBZ; 3,4-dichlorobenzaldehyde is synthesized with >99% yield using Pt@CHs catalysts .

- Applications: Intermediate in agrochemicals and dyes. Higher stability than non-chlorinated benzaldehydes due to electron-withdrawing Cl groups .

Halogenated Analogs (e.g., 4-Chloro-3-(Trifluoromethyl)benzyl Alcohol)

- Structure : Combines chlorine and trifluoromethyl (-CF₃) groups (CAS 65753-71-9) .

- Reactivity : Enhanced resistance to oxidation due to strong electron-withdrawing effects.

- Applications : Specialty chemicals and pharmaceuticals requiring high stability .

Key Research Findings

- Degradation Pathways : DCBZ in lozenges degrades into dichlorobenzaldehyde under oxidative conditions, necessitating precise chromatographic detection (e.g., UPCC methods) to monitor impurities .

- Catalytic Oxidation: Chlorinated benzyl alcohols require harsher conditions (e.g., Pt@CHs catalysts at 80°C) for oxidation compared to non-halogenated analogs .

- Safety Profiles : DCBZ is used in antiseptics and APIs, suggesting regulated toxicity thresholds, whereas benzyl alcohol has well-documented respiratory and dermal risks .

Activité Biologique

Benzyl alcohol, dichloro- (commonly referred to as 2,4-dichlorobenzyl alcohol or DCBA) is a compound with notable biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Dichlorobenzyl alcohol exhibits antibacterial , antiviral , and local anesthetic properties. It is primarily used in over-the-counter medications for symptomatic relief of sore throats and other related conditions. Its effectiveness is attributed to its ability to reduce throat soreness and pain rapidly after administration .

- Antimicrobial Effects : DCBA has been shown to possess virucidal activity against various viruses associated with upper respiratory infections. In vitro studies indicate a reduction in viral load when used in combination with amylmetacresol .

- Local Anesthetic Properties : The local anesthetic effect is believed to result from sodium channel blockade, which inhibits nerve signal transmission in affected areas .

- Antiseptic Mechanism : The precise mechanism behind its antiseptic properties remains partially understood but may involve the denaturation of proteins and alteration of their tertiary structures .

Pharmacokinetics

- Absorption : DCBA is rapidly absorbed, reaching peak concentration in saliva within 3-4 minutes after administration.

- Metabolism : It is metabolized in the liver to hippuric acid, with renal elimination accounting for approximately 90% of the administered dose .

- Toxicity : Animal studies have indicated potential toxicity at high doses, including gastrointestinal lesions and systemic effects at dosages above 400 mg/kg/day .

Case Studies and Experimental Data

- Toxicological Studies : A series of studies conducted on rats revealed that DCBA can induce hyperplasia and ulceration in the forestomach at high doses (400 mg/kg/day). The no-observed-adverse-effect level (NOAEL) was determined to be 200 mg/kg/day when administered in propylene glycol .

- Prenatal Developmental Toxicity : A study on pregnant rats showed that administration of DCBA resulted in decreased fetal weights and increased incidences of skeletal malformations at higher doses (800 mg/kg/day), with a NOAEL established at 400 mg/kg/day for both maternal health and fetal development .

- Clinical Effectiveness : Clinical trials have confirmed the analgesic properties of throat lozenges containing DCBA, demonstrating significant pain relief within minutes of administration, lasting up to two hours .

Data Tables

| Study Type | Dosage (mg/kg/day) | Findings | NOAEL (mg/kg/day) |

|---|---|---|---|

| Toxicology (Rats) | 200 - 400 | Hyperplasia, ulceration in forestomach | 200 |

| Prenatal Development (Rats) | 400 - 800 | Decreased fetal weight, skeletal malformations | 400 |

| Clinical Trial (Lozenges) | N/A | Significant pain relief for sore throat | N/A |

Analyse Des Réactions Chimiques

Oxidation Reactions

2,4-Dichlorobenzyl alcohol undergoes oxidation to form derivatives, though direct experimental data is limited. Mechanistically, primary alcohols oxidize to aldehydes/carboxylic acids under strong oxidizing conditions:

Proposed Pathways:

-

Aldehyde Formation:

-

Carboxylic Acid Formation:

Key Considerations:

-

Chromium-based oxidants (e.g., CrO) are effective but produce toxic byproducts .

-

Atmospheric oxidation via chlorine radicals may form trace dichlorobenzaldehyde in polluted environments .

Reduction Reactions

Reduction of the hydroxyl group is less common but feasible under strong reducing conditions:

Example Reaction:

-

Lithium aluminum hydride (LiAlH) reduces the alcohol to 2,4-dichlorotoluene.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, enabling functional group transformations:

Reagents and Products:

| Reagent | Product | Mechanism |

|---|---|---|

| SOCl | 2,4-Dichlorobenzyl chloride | SN |

| PBr | 2,4-Dichlorobenzyl bromide | SN |

| Acetic anhydride | 2,4-Dichlorobenzyl acetate | Esterification |

Notable Reaction:

Thionyl chloride converts the alcohol to 2,4-dichlorobenzyl chloride with high efficiency .

Side Reactions and Byproducts

Ether Formation:

Under acidic conditions, 2,4-dichlorobenzyl alcohol may undergo dehydration to form bis(2,4-dichlorobenzyl) ether as a minor byproduct :

Chlorination Pathways:

Exposure to atomic chlorine (Cl) in the atmosphere generates trace 3-chloro and 2-chloro isomers via radical-mediated hydrogen abstraction .

Metabolic Reactions

In biological systems, 2,4-dichlorobenzyl alcohol is metabolized to hippuric acid through hepatic oxidation and conjugation .

Stability and Environmental Reactivity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing high-purity dichlorobenzyl alcohol in laboratory settings?

- Methodological Answer : Optimize synthesis using precursors like 2,4-dichlorobenzyl chloride under controlled reaction conditions (e.g., 60–80°C, inert atmosphere). Catalytic agents such as sodium borohydride may enhance reduction efficiency. Purification via vacuum distillation or recrystallization (using ethanol/water mixtures) ensures purity. Validate purity via GC-MS (retention index matching) or H/C NMR .

Q. Which analytical techniques are most reliable for quantifying dichlorobenzyl alcohol and its impurities?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is preferred for volatile impurities (e.g., residual dichlorobenzaldehyde). High-performance liquid chromatography (HPLC-UV) at 220 nm resolves non-volatile contaminants. Cross-validate with Ultra Performance Convergence Chromatography (UPCC) to address co-eluting peaks, as demonstrated in lozenge API analysis .

Q. What safety protocols are recommended for handling dichlorobenzyl alcohol in laboratory environments?

- Methodological Answer : Follow SDS guidelines: use nitrile gloves, fume hoods, and eye protection. Toxicity studies indicate negative Ames test results (no mutagenicity) and mild skin irritation in guinea pigs (OECD 406). Monitor airborne concentrations using NIOSH-approved methods .

Q. How can researchers ensure the stability of dichlorobenzyl alcohol during long-term storage?

- Methodological Answer : Store in amber glass containers at 4°C under nitrogen to prevent oxidation. Periodically test degradation products (e.g., 2,4-dichlorobenzaldehyde) via GC or UPCC. Accelerated stability studies (40°C/75% RH) predict shelf-life degradation kinetics .

Advanced Research Questions

Q. How can contradictory data on dichlorobenzyl alcohol degradation pathways be resolved?

- Methodological Answer : Use orthogonal analytical methods (e.g., UPCC for polar degradation products, LC-MS for non-volatiles). Compare degradation profiles under oxidative (HO) vs. thermal stress. Kinetic modeling (e.g., pseudo-first-order rate constants) quantifies pathway dominance .

Q. What strategies mitigate interference from matrix effects in dichlorobenzyl alcohol analysis?

- Methodological Answer : Employ matrix-matched calibration standards and sample clean-up via solid-phase extraction (C18 cartridges). For complex matrices (e.g., biological samples), derivatization with BSTFA enhances GC-MS sensitivity and specificity .

Q. How does the chlorination position (2,4- vs. 3,4-) affect dichlorobenzyl alcohol’s physicochemical properties?

- Methodological Answer : Compare logP (octanol-water partition coefficient) via shake-flask method: 2,4-dichloro derivatives exhibit higher hydrophobicity. Differential scanning calorimetry (DSC) reveals melting point variations (e.g., 2,4-isomer: ~45°C vs. 3,4-isomer: ~60°C) .

Q. What computational approaches predict dichlorobenzyl alcohol’s reactivity in novel synthetic routes?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model reaction intermediates and transition states. Molecular docking studies assess enzyme compatibility for biocatalytic routes (e.g., lipase-mediated esterification) .

Q. How can researchers validate the absence of genotoxic impurities in dichlorobenzyl alcohol batches?

- Methodological Answer : Conduct bacterial reverse mutation assays (Ames test) per OECD 471. Supplement with in vitro micronucleus tests (OECD 487) for chromosomal damage assessment. Limit impurities (e.g., dichlorobenzaldehyde) to ICH Q3A/B thresholds .

Q. What advanced techniques characterize dichlorobenzyl alcohol’s interactions with biomacromolecules?

- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding affinity to proteins (e.g., serum albumin). Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Molecular dynamics simulations reveal binding site dynamics .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity profiles of dichlorobenzyl alcohol?

- Methodological Answer : Replicate studies using OECD-compliant protocols (e.g., acute oral toxicity OECD 423). Cross-reference species-specific data (e.g., guinea pig vs. rat models). Meta-analysis of historical data identifies confounding variables (e.g., solvent choice) .

Q. What methodologies reconcile conflicting chromatographic retention times in inter-laboratory studies?

Propriétés

IUPAC Name |

dichloro(phenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-7(9,10)6-4-2-1-3-5-6/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTKKYALBJHNLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152855 | |

| Record name | Dichlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12041-76-8 | |

| Record name | Dichlorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012041768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.